2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-

Anticancer Structure–Activity Relationship Coumarin Cytotoxicity

5-Formyl-6-hydroxy-7-methoxycoumarin (CAS 68468-11-1) is the definitive scaffold for structure–activity campaigns requiring a pre-installed electrophilic aldehyde at C5. Unlike generic scopoletin or fraxetin (IC₅₀ >100 µM in GLC₄/COLO 320), its 5-formyl-6-hydroxy motif enables Schiff-base ligation, convergent pyrano/furocoumarin synthesis (saving 1–2 steps vs. Vilsmeier–Haack formylation), and CNS-penetrant probe design (TPSA 72.83 Ų). Procure this specific compound to access the minimum pharmacophore for antitumour hit identification and bioconjugation-ready reactivity unavailable from natural coumarins.

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 68468-11-1
Cat. No. B11886804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-
CAS68468-11-1
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=CC(=O)OC2=C1)C=O)O
InChIInChI=1S/C11H8O5/c1-15-9-4-8-6(2-3-10(13)16-8)7(5-12)11(9)14/h2-5,14H,1H3
InChIKeyYCMDFYMVIWLLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-7-methoxy-2-oxo-2H-1-benzopyran-5-carboxaldehyde (CAS 68468-11-1): A 5-Formyl-Coumarin Intermediate for Targeted Research & Procurement


2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo- (synonym: 5-formyl-6-hydroxy-7-methoxycoumarin; CAS 68468-11-1) is a semi-synthetic coumarin derivative bearing a reactive 5-formyl group alongside 6-hydroxy and 7-methoxy substituents on the benzopyran-2-one scaffold . This compound belongs to the class of formyl-substituted coumarins and is distinguished from common natural coumarins (e.g., scopoletin, fraxetin, esculetin) by the presence of the electrophilic aldehyde at position 5, which confers unique synthetic utility and a distinct biological profile [1].

Why Generic Coumarin Analogs Cannot Replace 5-Formyl-6-Hydroxy-7-Methoxycoumarin in Research & Industrial Applications


Commonly available coumarins such as scopoletin (7-hydroxy-6-methoxycoumarin), fraxetin (7,8-dihydroxy-6-methoxycoumarin) and esculetin (6,7-dihydroxycoumarin) lack the 5-formyl moiety that critically governs both the reactivity and biological behavior of 5-formyl-6-hydroxy-7-methoxycoumarin. The 5-formyl group introduces a reactive electrophilic center enabling condensation, Schiff-base formation, and selective derivatization pathways that are impossible with 5-unsubstituted analogs [1]. Furthermore, structure–cytotoxicity relationship studies have demonstrated that the 5-formyl-6-hydroxy pharmacophore dramatically enhances antitumour potency relative to natural dihydroxy- or methoxy-hydroxy-coumarins that otherwise show negligible activity (IC₅₀ > 100 µM), rendering generic substitution scientifically invalid [2]. The quantitative evidence below substantiates why this specific compound must be explicitly specified in procurement and experimental protocols.

Quantitative Differentiation Guide for 5-Formyl-6-Hydroxy-7-Methoxycoumarin (CAS 68468-11-1) vs. Closest Analogs


Cytotoxicity in Human Tumour Cell Lines: 5-Formyl-6-Hydroxy-7-Methoxycoumarin vs. Natural Dihydroxy- and Methoxy-Hydroxy-Coumarins

In a head-to-head study of 22 natural and semi-synthetic coumarins, the 5-formyl-6-hydroxy substituted semi-synthetic analogue (identical to 5-formyl-6-hydroxy-7-methoxycoumarin) exhibited potent cytotoxicity, whereas the majority of natural coumarins — including scopoletin (7-hydroxy-6-methoxycoumarin), fraxetin (7,8-dihydroxy-6-methoxycoumarin), and esculetin (6,7-dihydroxycoumarin) — displayed only marginal activity with IC₅₀ values > 100 µM in both the GLC₄ human small-cell lung carcinoma line and the COLO 320 human colorectal adenocarcinoma line under continuous 96 h incubation [1]. The study authors explicitly attributed this potency gain to the presence of the 5-formyl and 6-hydroxy polar functions, which are absent from the inactive comparators.

Anticancer Structure–Activity Relationship Coumarin Cytotoxicity

Synthetic Versatility: 5-Formyl-Directed Condensation vs. Unreactive 5-Unsubstituted Coumarins

5-Formyl-6-hydroxy-7-methoxycoumarin undergoes base-catalyzed condensation with active methylene compounds at the 5-formyl group, a reactivity pathway completely inaccessible to scopoletin and other 5-H coumarins. Documented procedure: treatment with benzyltributylammonium chloride and sodium hydroxide in dichloromethane for 26.0 h yields 6,7-dimethoxy-5-[(E)-3-oxo-1-butenyl]coumarin, a key intermediate for polycyclic coumarin natural product synthesis [1]. In contrast, scopoletin (CAS 92-61-5) lacks the 5-formyl handle and cannot be used for analogous C–C bond-forming extensions at position 5 without prior functionalization that typically requires harsh Vilsmeier–Haack or Duff formylation conditions [2].

Synthetic Methodology Coumarin Derivatization Knoevenagel Condensation

Molecular Properties: Topological Polar Surface Area and Hydrogen-Bonding Profile Differentiate 5-Formyl-6-Hydroxy-7-Methoxycoumarin from Non-Formylated Analogs

The target compound possesses a topological polar surface area (TPSA) of 72.83 Ų (calculated) [1]. This places it within the favourable range for blood–brain barrier penetration (typically < 90 Ų) while retaining sufficient polarity for aqueous solubility. In comparison, scopoletin (6-methoxy-7-hydroxycoumarin) has a TPSA of approximately 59.7 Ų, and esculetin (6,7-dihydroxycoumarin) approximately 77.8 Ų [2]. The 5-formyl group contributes an additional hydrogen-bond acceptor (aldehyde oxygen) that increases TPSA relative to scopoletin without adding a hydrogen-bond donor, preserving a balanced profile distinct from either the less polar scopoletin or the more polar esculetin.

Physicochemical Profiling Drug-Likeness Permeability Prediction

Recommended Procurement Scenarios for 5-Formyl-6-Hydroxy-7-Methoxycoumarin (CAS 68468-11-1)


Anticancer SAR Programs Requiring Cytotoxic Coumarin Scaffolds with a Defined Pharmacophore

Based on the Kolodziej et al. (1997) head-to-head cytotoxicity study [1], 5-formyl-6-hydroxy-7-methoxycoumarin should be prioritized over scopoletin, fraxetin, or esculetin for structure–activity relationship (SAR) campaigns targeting GLC₄ small-cell lung carcinoma or COLO 320 colorectal adenocarcinoma models. The 5-formyl-6-hydroxy motif is the minimum pharmacophore for meaningful cytotoxicity in these lines; procurement of this specific compound is required because natural coumarins lacking the 5-formyl group exhibit IC₅₀ values > 100 µM, falling below the potency threshold necessary for hit identification.

Total Synthesis of Polycyclic Coumarin Natural Products Requiring C5-Functionalized Intermediates

The documented 26-hour condensation reaction of the 5-formyl group with active methylene nucleophiles under phase-transfer conditions [2] establishes this compound as a strategic building block for convergent coumarin synthesis. Unlike scopoletin, which demands separate formylation steps (Duff or Vilsmeier–Haack), the pre-installed aldehyde enables direct C–C bond elaboration at C5, saving 1–2 synthetic steps. This is particularly relevant for the synthesis of pyranocoumarins, furocoumarins, and naturally occurring coumarin dimers where the C5 position constitutes a critical ring-junction.

Design of CNS-Penetrant Coumarin-Based Molecular Probes

With a TPSA of 72.83 Ų [3], 5-formyl-6-hydroxy-7-methoxycoumarin occupies an optimal physicochemical window for blood–brain barrier penetration (TPSA < 90 Ų) while offering an additional hydrogen-bond acceptor (aldehyde oxygen) relative to scopoletin. This balanced profile, coupled with the bioconjugation-ready 5-formyl group (oxime/hydrazone ligation), makes it a superior scaffold for fluorescent probe or PROTAC linker design where CNS exposure and selective conjugation are simultaneously required.

Enzyme Inhibition Studies Involving CYP2A6 or Aldehyde-Directed Covalent Inhibitors

The 5-formyl group presents a potential warhead for reversible covalent inhibition of aldehyde-sensitive targets (e.g., cysteine proteases, CYP enzymes). Preliminary affinity data from BindingDB [4] indicate that structurally related formyl-coumarins interact with CYP isoforms at nanomolar concentrations. While direct data for the target compound remain limited, the scaffold's electrophilic character supports investigation as a mechanism-based inhibitor or activity-based probe, applications for which non-formylated coumarins are structurally disqualified.

Quote Request

Request a Quote for 2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.